molecular formula C19H16N4OS B2414148 N-(3-(benzo[d]thiazol-2-yl)phenyl)-1-ethyl-1H-pyrazole-3-carboxamide CAS No. 1172419-54-3

N-(3-(benzo[d]thiazol-2-yl)phenyl)-1-ethyl-1H-pyrazole-3-carboxamide

Cat. No. B2414148
CAS RN: 1172419-54-3
M. Wt: 348.42
InChI Key: HBEVCEUUDZEUGC-UHFFFAOYSA-N
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Description

“N-(3-(benzo[d]thiazol-2-yl)phenyl)-1-ethyl-1H-pyrazole-3-carboxamide” is a compound that has been studied for its potential anti-inflammatory properties . It is a derivative of benzothiazole, a heterocyclic compound with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms .


Synthesis Analysis

The compound was synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The intermediate compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .


Molecular Structure Analysis

The structure of the compound was analyzed based on IR, 1H, 13C NMR, and mass spectral data .


Chemical Reactions Analysis

The synthesis of benzothiazole derivatives was achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using techniques such as IR spectroscopy, 1H NMR, and mass spectrometry .

Scientific Research Applications

Antibacterial and Antifungal Properties

A significant body of research has explored the antibacterial and antifungal properties of compounds related to N-(3-(benzo[d]thiazol-2-yl)phenyl)-1-ethyl-1H-pyrazole-3-carboxamide. One study synthesized a related organic compound and characterized it using spectroscopic techniques. This compound exhibited antibacterial activity against strains such as Staphylococcus aureus, Klebsiella pneumoniae, and Escherichia coli, as well as antifungal activity against Candida albicans and Aspergillus niger (Senthilkumar, Umarani, & Satheesh, 2021). Another study focused on novel analogs displaying promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis, without cytotoxic effects on mammalian cells (Palkar et al., 2017).

Anticancer Activity

Compounds derived from this compound have been evaluated for their anticancer activities. A study involving the synthesis of related compounds reported their evaluation against MDA-MB-231 breast cancer cells, indicating potential anticancer applications (Senthilkumar, Umarani, & Satheesh, 2021). Another research found that certain derivatives exhibited moderate to excellent anticancer activity against various cancer cell lines, suggesting their potential as anticancer agents (Ravinaik et al., 2021).

Antituberculosis Activity

Thiazole-aminopiperidine hybrid analogues, related to the core structure of this compound, have been designed and synthesized as novel Mycobacterium tuberculosis GyrB inhibitors. These compounds showed promising activity in in vitro assays against Mycobacterium smegmatis and Mycobacterium tuberculosis, highlighting their potential in antituberculosis therapy (Jeankumar et al., 2013).

Mechanism of Action

Target of Action

Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity . They have been discussed against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity .

Mode of Action

Benzothiazole derivatives have been found to inhibit the growth of microorganisms by inhibiting folic acid production . This suggests that the compound may interact with its targets to inhibit essential biochemical processes, leading to the death or inhibition of the pathogen.

Pharmacokinetics

Admet calculation showed favourable pharmacokinetic profile of synthesized benzothiazole derivatives .

Result of Action

Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity . This suggests that the compound may lead to the death or inhibition of the tuberculosis-causing bacteria, Mycobacterium tuberculosis.

Future Directions

The compound and its derivatives could find applications in organic and medicinal chemistry, given their potential anti-inflammatory properties .

properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)phenyl]-1-ethylpyrazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4OS/c1-2-23-11-10-16(22-23)18(24)20-14-7-5-6-13(12-14)19-21-15-8-3-4-9-17(15)25-19/h3-12H,2H2,1H3,(H,20,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBEVCEUUDZEUGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC(=N1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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